But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine
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Overview
Description
But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine is a complex organic compound with a unique structure that combines the properties of butenedioic acid and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with butenedioic acid under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fumaric acid: A similar compound with a simpler structure, used in various industrial applications.
Maleic acid: Another related compound with similar chemical properties, used in the production of resins and coatings.
Uniqueness
But-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine is unique due to its complex structure, which combines the properties of butenedioic acid and an indole derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
61021-68-9 |
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Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(1-cyclopentylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H20N2S.C4H4O4/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15;5-3(6)1-2-4(7)8/h3-4,7-8,11-12H,1-2,5-6,9-10,16H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
YHZWZCULHMTGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=CC=CC=C32)SCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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